2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride
Description
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2.ClH/c1-8(2)5-12(14(19)20)18-13-10-6-9(15)3-4-11(10)16-7-17-13;/h3-4,6-8,12H,5H2,1-2H3,(H,19,20)(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWVVIFZTZBGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride typically involves multiple steps. One common method starts with the bromination of anthranilic acid to obtain 5-bromo anthranilic acid. This intermediate is then reacted with isonictinoly chloride in the presence of acetic anhydride to form 6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one . Further reactions with p-amino acetophenone and subsequent cyclization steps yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
2-Aminothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a quinazoline core with a bromo substituent and a pentanoic acid side chain makes it a valuable compound for drug development and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
